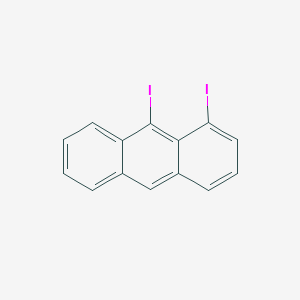
Anthracene, 1,9-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 1,9-diiodo- is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. The compound is characterized by the substitution of iodine atoms at the 1 and 9 positions of the anthracene molecule. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene, 1,9-diiodo- typically involves the iodination of anthracene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions. The reaction can be represented as follows:
C14H10+2I2→C14H8I2+2HI
Industrial Production Methods: Industrial production of anthracene, 1,9-diiodo- may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Anthracene, 1,9-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the iodine atoms can yield anthracene or other partially reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation: Anthraquinone and its derivatives.
Reduction: Anthracene and partially reduced intermediates.
Scientific Research Applications
Anthracene, 1,9-diiodo- finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of biological systems and as a probe in fluorescence microscopy due to its photophysical properties.
Medicine: Investigated for potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mechanism of Action
The mechanism of action of anthracene, 1,9-diiodo- is largely dependent on its interaction with light and its ability to participate in photochemical reactions. The compound can absorb light and undergo intersystem crossing to form excited states, which can then interact with molecular oxygen to produce reactive oxygen species (ROS). These ROS can induce various chemical transformations, making the compound useful in photodynamic therapy and other applications.
Comparison with Similar Compounds
- Anthracene, 9,10-diiodo-
- Anthracene, 1,8-diiodo-
- Anthracene, 2,6-diiodo-
Comparison: Anthracene, 1,9-diiodo- is unique due to the specific positioning of the iodine atoms, which affects its electronic properties and reactivity. Compared to other diiodo-anthracene derivatives, the 1,9-substitution pattern provides distinct photophysical characteristics and makes it more suitable for certain applications, such as in the development of advanced materials for electronic devices.
Properties
CAS No. |
820208-65-9 |
|---|---|
Molecular Formula |
C14H8I2 |
Molecular Weight |
430.02 g/mol |
IUPAC Name |
1,9-diiodoanthracene |
InChI |
InChI=1S/C14H8I2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI Key |
PDFYWZUXMIBSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















